molecular formula C13H15N3O B13428333 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B13428333
M. Wt: 229.28 g/mol
InChI Key: IDJIYFXEHJSGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde is an organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(5-propan-2-yl-3-pyridin-4-ylpyrazol-1-yl)acetaldehyde

InChI

InChI=1S/C13H15N3O/c1-10(2)13-9-12(15-16(13)7-8-17)11-3-5-14-6-4-11/h3-6,8-10H,7H2,1-2H3

InChI Key

IDJIYFXEHJSGEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the electrophile used in the reaction.

Scientific Research Applications

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetaldehyde is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H18N4O
  • Molecular Weight : 230.31 g/mol
  • CAS Number : 2098109-95-4

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on protein kinases, which are crucial in regulating cellular functions and signaling pathways. For instance, certain pyrazole derivatives have demonstrated selectivity for cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. In vitro assays have indicated that it can suppress the proliferation of various cancer cell lines. The underlying mechanism appears to involve the modulation of signaling pathways associated with tumor growth and metastasis.

Study 1: Anticancer Properties

In a recent study, derivatives of pyrazole were tested for their ability to inhibit tumor growth in xenograft models. The results showed that compounds with structural similarities to this compound significantly reduced tumor size compared to controls .

Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with specific enzymes involved in drug metabolism. The findings revealed that it could inhibit certain cytochrome P450 enzymes, which are essential for drug clearance and metabolism, potentially leading to drug-drug interactions when co-administered with other therapeutic agents .

Comparative Analysis

Compound Biological Activity Target Study Reference
This compoundAntitumorCDKs
Similar Pyrazole DerivativeEnzyme InhibitionCytochrome P450

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.